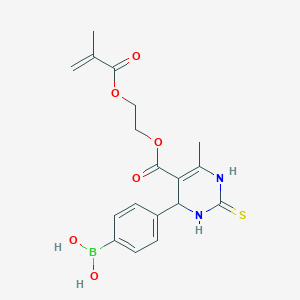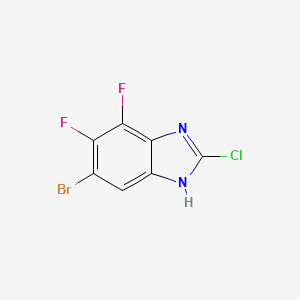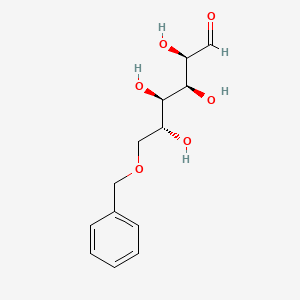
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Benzyl-D-glucose is a derivative of D-glucose where the hydroxyl group at the sixth carbon atom is replaced by a benzyl group. This modification is often used in carbohydrate chemistry to protect the hydroxyl group during various synthetic transformations. The benzyl group can be selectively removed under specific conditions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Benzyl-D-glucose typically involves the selective protection of the hydroxyl group at the sixth position of D-glucose. One common method is the benzylation of 1-O-protected glucose derivatives using sodium hydride (NaH) and benzyl bromide (BnBr) in dimethylformamide (DMF) at room temperature . The reaction conditions can vary, but the use of an excess of sodium hydride and benzyl bromide is often necessary to achieve high yields.
Industrial Production Methods
Industrial production methods for 6-O-Benzyl-D-glucose are not well-documented in the literature. the principles of selective protection and deprotection of hydroxyl groups in carbohydrates are widely applied in the pharmaceutical and chemical industries. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Benzyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group at the sixth position can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be removed through hydrogenation to regenerate the hydroxyl group.
Substitution: The benzyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Substitution: Nucleophilic substitution reactions often use sodium hydride (NaH) and benzyl bromide (BnBr) in DMF.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: D-glucose.
Substitution: Various benzyl-protected derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-O-Benzyl-D-glucose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-O-Benzyl-D-glucose primarily involves its role as a protected intermediate in synthetic chemistry. The benzyl group serves as a protecting group for the hydroxyl group at the sixth position, allowing for selective reactions at other positions on the glucose molecule. The benzyl group can be removed under specific conditions, such as hydrogenation, to regenerate the free hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-O-Benzoyl-D-glucose: Similar to 6-O-Benzyl-D-glucose but with a benzoyl group instead of a benzyl group.
6-O-Toluoyl-D-glucose: Contains a toluoyl group at the sixth position.
6-O-Trityl-D-glucose: Features a trityl group as the protecting group.
Uniqueness
6-O-Benzyl-D-glucose is unique due to the specific properties of the benzyl group, which can be selectively removed under mild conditions. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of hydroxyl groups in carbohydrates .
Propriétés
Formule moléculaire |
C13H18O6 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O6/c14-6-10(15)12(17)13(18)11(16)8-19-7-9-4-2-1-3-5-9/h1-6,10-13,15-18H,7-8H2/t10-,11+,12+,13+/m0/s1 |
Clé InChI |
HPOAPWNPKAETIW-UMSGYPCISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


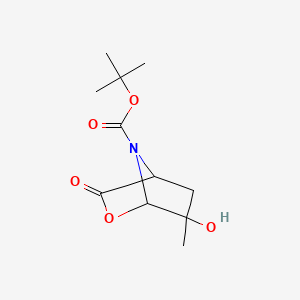
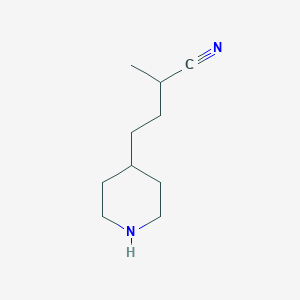
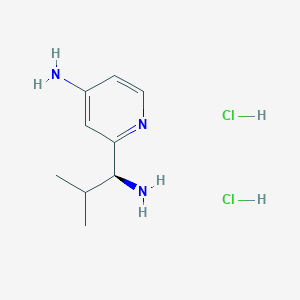

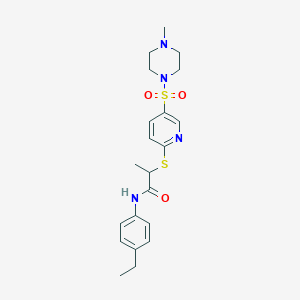
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)

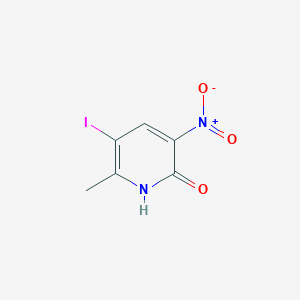
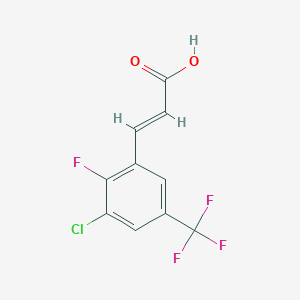
![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)
